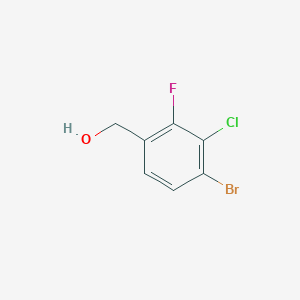
4-Bromo-3-chloro-2-fluorobenzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-3-chloro-2-fluorobenzyl alcohol” is an organic compound with the molecular formula C7H5BrClFO . It has a molecular weight of 239.47 and is typically stored at temperatures between 2-8°C . The compound is known for its purity, which is approximately 97% .
Molecular Structure Analysis
The InChI code for “4-Bromo-3-chloro-2-fluorobenzyl alcohol” is 1S/C7H5BrClFO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2,11H,3H2 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and fluorine atoms on the benzene ring and the presence of a hydroxyl (-OH) group.Chemical Reactions Analysis
Alcohols, including “4-Bromo-3-chloro-2-fluorobenzyl alcohol”, can undergo a variety of chemical reactions. These reactions occur mainly at the functional group, but some involve hydrogen atoms attached to the OH-bearing carbon atom or to an adjacent carbon atom . Two major types of reactions are dehydration and oxidation . Dehydration involves the removal of a water molecule, forming an alkene . Oxidation of alcohols can lead to the formation of aldehydes, ketones, or carboxylic acids .Physical And Chemical Properties Analysis
Alcohols generally have higher boiling points compared to other hydrocarbons with equal molecular masses due to the presence of intermolecular hydrogen bonding . The solubility of alcohols in water is governed by the hydroxyl group, but decreases with the increase in the size of the alkyl group . The acidity of alcohols is due to the polarity of the O-H bond .Wissenschaftliche Forschungsanwendungen
Application in Polycyclic Aromatic Hydrocarbon Synthesis
The compound 4-Bromo-3-chloro-2-fluorobenzyl alcohol can be utilized in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). A study by Iwasaki et al. (2015) highlighted the use of o-bromobenzyl alcohol as a novel annulating reagent for the facile synthesis of triphenylenes and phenanthrenes. This method involves a cascade reaction using a palladium/electron-deficient phosphine catalyst, demonstrating an efficient approach to synthesize PAHs (Iwasaki, Araki, Iino, & Nishihara, 2015).
Role in Protecting Group Chemistry
In protecting group chemistry, derivatives of benzyl alcohol, such as 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, have been introduced as new alcohol protecting groups. These groups can be introduced and removed under specific conditions, showcasing the versatility of benzyl alcohol derivatives in synthetic chemistry. Crich et al. (2009) describe the stability of these groups to oxidizing conditions and their applications in stereocontrolled synthesis (Crich, Li, & Shirai, 2009).
Application in Biotransformation
Benzyl alcohols, including halo-substituted variants, are synthesized using biotransformation techniques. Saharan and Joshi (2016) reported the eco-friendly synthesis of aromatic alcohols like 2-Bromobenzyl alcohol using Baker’s Yeast. This approach emphasizes the importance of sustainable methods in chemical synthesis (Saharan & Joshi, 2016).
In Photocatalytic Oxidation Studies
Benzyl alcohol derivatives, including halogenated variants, have been studied in photocatalytic oxidation processes. Higashimoto et al. (2009) explored the photocatalytic oxidation of benzyl alcohol and its derivatives, such as 4-chlorobenzyl alcohol, into corresponding aldehydes using TiO2 under UV and visible light. This research highlights the potential of benzyl alcohols in photocatalysis and sustainable energy applications (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009).
Safety and Hazards
The safety information for “4-Bromo-3-chloro-2-fluorobenzyl alcohol” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Eigenschaften
IUPAC Name |
(4-bromo-3-chloro-2-fluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2,11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFPQRGHKZBNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

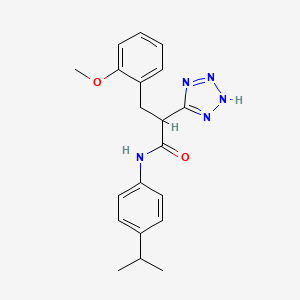
![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2677906.png)
![Methyl 3-amino-6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2677908.png)

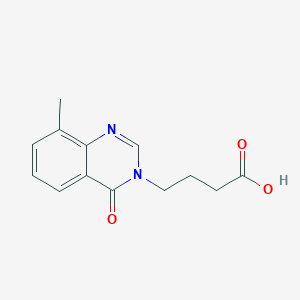
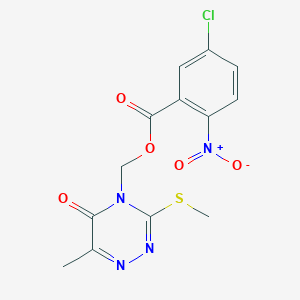
amino}acetamide](/img/structure/B2677913.png)
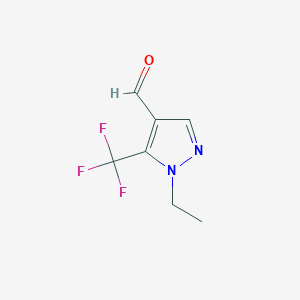
![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2677917.png)
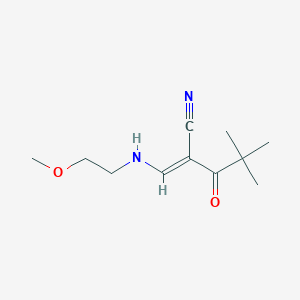


![7-(4-methoxyphenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2677925.png)
